2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-fluorobenzyl)acetamide, identified by the CAS number 921861-00-9, is a synthetic compound with potential applications in pharmacology. Its molecular formula is , and it has a molecular weight of approximately 483.6 g/mol. This compound belongs to a class of organic compounds characterized by a quinoline structure, which is known for its diverse biological activities.
This compound can be classified as an acetamide derivative due to its structural features, which include an acetamide functional group. It also contains a quinoline moiety and a piperidine ring, which are known to contribute to its pharmacological properties.
The synthesis of 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-fluorobenzyl)acetamide involves several steps that typically include the formation of the quinoline structure followed by the introduction of the benzyl and piperidine groups.
Technical Details:
For detailed synthetic pathways, reference to specific literature or patents may provide step-by-step methodologies .
The molecular structure of 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-fluorobenzyl)acetamide can be represented using various chemical notation systems:
O=C(COc1cccc2ccc(N3CCC(Cc4ccccc4)CC3)nc12)NCc1ccc(F)cc1
This structure indicates the presence of multiple functional groups, including an ether linkage (the oxygen atom connecting the benzylpiperidine and quinoline), which plays a critical role in its biological activity.
The compound's molecular weight is approximately 483.6 g/mol, and it features a complex arrangement of aromatic rings that contribute to its potential interactions with biological targets.
The compound may undergo various chemical reactions typical for amides and ethers. These reactions could include hydrolysis, substitution reactions, or reductions depending on the functional groups present.
Technical Details:
These reactions can be utilized for further derivatization or modification of the compound for enhanced activity or selectivity in biological assays.
The mechanism of action for 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-fluorobenzyl)acetamide is likely related to its interaction with specific receptors or enzymes within biological systems. Compounds with similar structures often exhibit activity against various targets such as neurotransmitter receptors.
Data:
Research indicates that quinoline derivatives can modulate neurotransmitter systems, potentially influencing pathways related to neurodegenerative diseases or psychiatric disorders .
While specific physical properties such as melting point and boiling point are not available in the provided data, typical properties for similar compounds include:
Key chemical properties include:
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-fluorobenzyl)acetamide has potential applications in medicinal chemistry and pharmacological research. Its structural features suggest possible uses in:
Further research into this compound could elucidate its role in specific biological pathways and enhance our understanding of its therapeutic potential.
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4